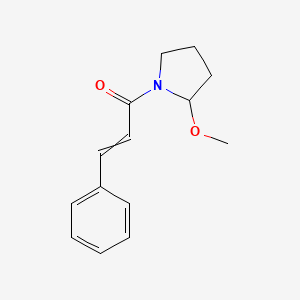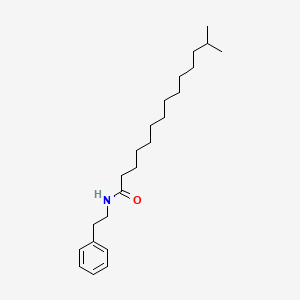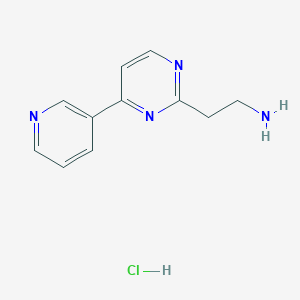![molecular formula C14H20N2 B15173731 1-[(1-Phenylcyclopropyl)methyl]piperazine](/img/structure/B15173731.png)
1-[(1-Phenylcyclopropyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-Phenylcyclopropyl)methyl]piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a phenylcyclopropyl group attached to the piperazine ring, which imparts unique chemical and biological properties.
Métodos De Preparación
The synthesis of 1-[(1-Phenylcyclopropyl)methyl]piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods often involve the ring opening of aziridines under the action of N-nucleophiles or intermolecular cycloaddition of alkynes bearing amino groups .
Análisis De Reacciones Químicas
1-[(1-Phenylcyclopropyl)methyl]piperazine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
1-[(1-Phenylcyclopropyl)methyl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of various pharmaceuticals and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 1-[(1-Phenylcyclopropyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to enhance transepithelial transport by modulating the permeability of the intestinal epithelium . This effect is achieved through its interaction with cellular membranes and proteins, leading to increased absorption of therapeutic agents.
Comparación Con Compuestos Similares
1-[(1-Phenylcyclopropyl)methyl]piperazine can be compared with other similar compounds, such as:
1-Methylpiperazine: This compound is used as a versatile building block in organic synthesis and has applications in the preparation of molecularly imprinted microspheres.
1-Phenylpiperazine: Known for its role as an intestinal permeation enhancer with minimal cytotoxicity.
1,4-Diazacyclohexane derivatives: These compounds are used in the preparation of strong anion-exchange stationary phases.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C14H20N2 |
|---|---|
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
1-[(1-phenylcyclopropyl)methyl]piperazine |
InChI |
InChI=1S/C14H20N2/c1-2-4-13(5-3-1)14(6-7-14)12-16-10-8-15-9-11-16/h1-5,15H,6-12H2 |
Clave InChI |
UQGGRIRTIKQCBB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CN2CCNCC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


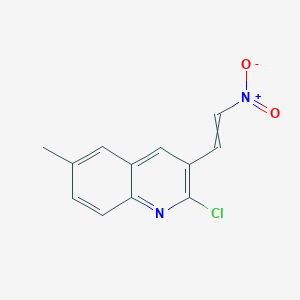
![2-Amino-5-{[(2-methylpyridin-4-yl)amino]methyl}phenol](/img/structure/B15173664.png)
![methyl 2-[(3aR,6aS)-3-(4-bromophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate](/img/structure/B15173668.png)
![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-[3-[[tris(1-Methylethyl)silyl]oxy]propyl]-](/img/structure/B15173687.png)
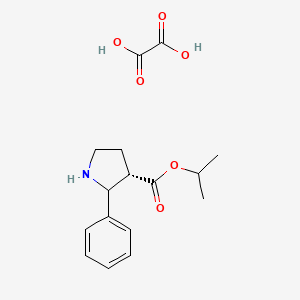
![2-{4-[4-(4-Methylpiperazin-1-yl)but-1-yn-1-yl]phenyl}-1H-benzimidazole](/img/structure/B15173699.png)
![3-{2-[(2-Chlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B15173706.png)

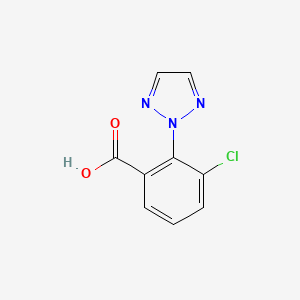
![N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]tetrahydrofuran-2-carboxamide](/img/structure/B15173735.png)
![(6-Methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate](/img/structure/B15173737.png)
